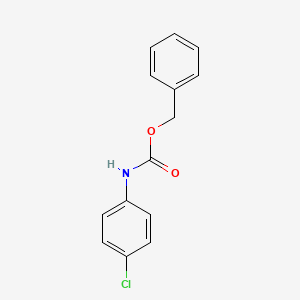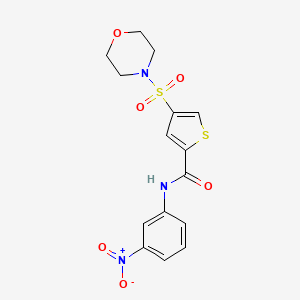
N~1~-(2-butyl-3-propyl-4-quinolinyl)-N~2~,N~2~-diethylglycinamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(2-butyl-3-propyl-4-quinolinyl)-N2,N2-diethylglycinamide oxalate, commonly known as BQ-123, is a peptide that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as endothelin receptor antagonists, which are capable of blocking the activity of endothelin, a potent vasoconstrictor peptide.
Wirkmechanismus
BQ-123 is an endothelin receptor antagonist, which means that it blocks the activity of endothelin, a potent vasoconstrictor peptide. Endothelin is produced by endothelial cells and acts on smooth muscle cells, causing them to contract and narrow the blood vessels. By blocking the activity of endothelin, BQ-123 can dilate blood vessels, which may be beneficial in conditions such as hypertension and pulmonary hypertension.
Biochemical and Physiological Effects:
BQ-123 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, improve cardiac function, and decrease renal damage. It has also been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BQ-123 is its specificity for the endothelin receptor. This means that it can be used to study the effects of endothelin specifically, without interfering with other signaling pathways. However, one limitation of BQ-123 is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on BQ-123. One area of interest is its potential as a treatment for cancer, as endothelin has been implicated in the growth and spread of cancer cells. Another area of interest is its potential as a treatment for inflammation, as endothelin has been shown to play a role in the inflammatory response. Additionally, there may be opportunities to develop longer-acting forms of BQ-123, which could increase its usefulness in certain applications.
Synthesemethoden
BQ-123 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support, and the amino acids are added one by one in a stepwise manner. Once the peptide chain is complete, the resin is cleaved from the peptide and the peptide is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
BQ-123 has been studied extensively for its potential therapeutic applications in a variety of conditions, including hypertension, pulmonary hypertension, heart failure, and renal disease. It has also been investigated as a potential treatment for cancer and inflammation.
Eigenschaften
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O.C2H2O4/c1-5-9-14-19-17(12-6-2)22(18-13-10-11-15-20(18)23-19)24-21(26)16-25(7-3)8-4;3-1(4)2(5)6/h10-11,13,15H,5-9,12,14,16H2,1-4H3,(H,23,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPWNZMIUAYVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-[(1-methyl-2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5184253.png)
![N,3-dimethyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-amine](/img/structure/B5184268.png)
![(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)

![4-[3-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5184284.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)

![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)

![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)